Cas no 1341487-62-4 (4-{(benzyloxy)carbonyl(phenyl)amino}butanoic acid)

4-{(Benzyloxy)carbonyl(phenyl)amino}butanoic acid is a synthetic carboxylic acid derivative featuring both benzyloxycarbonyl (Cbz) and phenylamino functional groups. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in peptide chemistry and the preparation of protected amino acid derivatives. The presence of the Cbz group offers selective deprotection under mild hydrogenolytic conditions, making it valuable for stepwise synthesis strategies. Its carboxylic acid moiety further enables conjugation or further functionalization via esterification or amidation. The compound’s stability under standard handling conditions and compatibility with a range of reaction conditions enhance its utility in pharmaceutical and biochemical research applications.
4-{(benzyloxy)carbonyl(phenyl)amino}butanoic acid structure
1341487-62-4 structure
Product Name:4-{(benzyloxy)carbonyl(phenyl)amino}butanoic acid
CAS No:1341487-62-4
MF:C18H19NO4
MW:313.347765207291
CID:6329074
PubChem ID:60831328
Update Time:2025-06-14

4-{(benzyloxy)carbonyl(phenyl)amino}butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-{(benzyloxy)carbonyl(phenyl)amino}butanoic acid
    • 4-{[(benzyloxy)carbonyl](phenyl)amino}butanoic acid
    • EN300-12388944
    • 4-(((Benzyloxy)carbonyl)(phenyl)amino)butanoic acid
    • 1341487-62-4
    • Inchi: 1S/C18H19NO4/c20-17(21)12-7-13-19(16-10-5-2-6-11-16)18(22)23-14-15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2,(H,20,21)
    • InChI Key: XVWWGLQSLRSYRS-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(N(C1C=CC=CC=1)CCCC(=O)O)=O

Computed Properties

  • Exact Mass: 313.13140809g/mol
  • Monoisotopic Mass: 313.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 8
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 66.8Ų

4-{(benzyloxy)carbonyl(phenyl)amino}butanoic acid Pricemore >>

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4-{(benzyloxy)carbonyl(phenyl)amino}butanoic acid Related Literature

Additional information on 4-{(benzyloxy)carbonyl(phenyl)amino}butanoic acid

Comprehensive Overview of 4-{(benzyloxy)carbonyl(phenyl)amino}butanoic acid (CAS No. 1341487-62-4)

4-{(benzyloxy)carbonyl(phenyl)amino}butanoic acid (CAS No. 1341487-62-4) is a specialized organic compound widely utilized in pharmaceutical research, peptide synthesis, and biochemical applications. This compound, often abbreviated as CBA in scientific literature, features a unique molecular structure combining a benzyloxycarbonyl (Cbz) protecting group with a phenylamino moiety linked to a butanoic acid backbone. Its versatility makes it a valuable intermediate in drug discovery, particularly for modifying peptide stability and bioavailability.

Recent trends in bioconjugation and targeted drug delivery have amplified interest in 4-{(benzyloxy)carbonyl(phenyl)amino}butanoic acid. Researchers are exploring its role in prodrug design, where its Cbz group aids in controlled release mechanisms. Additionally, its compatibility with solid-phase peptide synthesis (SPPS) aligns with the growing demand for custom peptides in therapeutics and diagnostics. The compound's carboxylic acid functionality further enables covalent attachment to biomolecules, a key feature for antibody-drug conjugates (ADCs) and biomarker labeling.

From a synthetic chemistry perspective, CAS No. 1341487-62-4 is often discussed in the context of amine protection strategies. The benzyloxycarbonyl group is a classic protecting group for amines, offering stability under acidic conditions while being removable via hydrogenolysis. This property is critical for multi-step organic synthesis, where selective deprotection is required. The compound’s phenylamino segment also contributes to aromatic interactions, enhancing binding affinity in enzyme inhibitor designs.

Environmental and regulatory considerations are increasingly shaping the use of 4-{(benzyloxy)carbonyl(phenyl)amino}butanoic acid. With the rise of green chemistry principles, researchers are optimizing its synthesis to minimize hazardous byproducts. Analytical techniques like HPLC and LC-MS are routinely employed to ensure purity, addressing the pharmaceutical industry's stringent quality standards. FAQs such as "How to purify CBA derivatives?" or "CBA solubility in organic solvents" reflect common user queries, underscoring its practical challenges.

In conclusion, 4-{(benzyloxy)carbonyl(phenyl)amino}butanoic acid (CAS No. 1341487-62-4) bridges multiple disciplines, from medicinal chemistry to biomaterials engineering. Its adaptability to emerging technologies like AI-driven molecular modeling and high-throughput screening positions it as a compound of enduring relevance. As the scientific community prioritizes precision medicine and sustainable synthesis, this molecule will likely remain a focal point for innovation.

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